molecular formula C32H27N3O4 B5050038 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No. B5050038
M. Wt: 517.6 g/mol
InChI Key: BYMQDXGVJMZCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline” is a complex organic molecule. It is an isoquinoline derivative, which is a class of compounds known for their aromatic polycyclic structure . Isoquinolines are a large group of natural products that form an important class of compounds due to their diverse biological activities .


Synthesis Analysis

The synthesis of isoquinoline derivatives often involves complex organic reactions. For instance, one method for the synthesis of a related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, is based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . Another approach involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The molecular formula is C33H29N3O4 . The average mass is 531.601 Da and the monoisotopic mass is 531.215820 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to its intricate structure. For example, the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media (trifluoroacetic or formic acid) has been studied .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its biological activities and potential applications. Given the biological activities exhibited by isoquinoline derivatives, this compound could be a potential candidate for pharmacological screening .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N3O4/c1-36-25-16-15-21(17-26(25)37-2)30-24-19-28(39-4)27(38-3)18-23(24)29-31(20-11-7-5-8-12-20)34-35(32(29)33-30)22-13-9-6-10-14-22/h5-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMQDXGVJMZCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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